3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide 3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034267-24-6
VCID: VC7597663
InChI: InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26)
SMILES: CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.412

3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

CAS No.: 2034267-24-6

Cat. No.: VC7597663

Molecular Formula: C20H21FN4O2

Molecular Weight: 368.412

* For research use only. Not for human or veterinary use.

3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide - 2034267-24-6

Specification

CAS No. 2034267-24-6
Molecular Formula C20H21FN4O2
Molecular Weight 368.412
IUPAC Name 3-(4-fluorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Standard InChI InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26)
Standard InChI Key VDGHSKCSLARDFX-UHFFFAOYSA-N
SMILES CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F

Introduction

Overview of the Compound

Chemical Name:
3-(4-Fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

This compound is a benzamide derivative featuring:

  • A 4-fluorophenoxy group attached to a benzene ring.

  • A 1,2,3-triazole moiety linked to a butan-2-yl chain.

  • A secondary amide functional group (-CONH-) connecting the two major fragments.

Potential Applications

Compounds with similar structures are often investigated for their biological activities due to their diverse pharmacological properties. Potential applications include:

  • Anticancer Agents: Benzamide derivatives are known for their ability to inhibit enzymes like histone deacetylases (HDACs), which are targets in cancer therapy.

  • Antimicrobial Activity: Triazole-containing compounds frequently exhibit antifungal and antibacterial properties.

  • Drug Development: The fluorophenoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery.

Synthesis Pathway

The synthesis of such a compound typically involves:

  • Formation of the Triazole Ring: Using azide-alkyne cycloaddition (click chemistry), a highly efficient method.

  • Amide Bond Formation: Coupling the benzoyl chloride derivative with the appropriate amine.

  • Fluorophenoxy Substitution: Introducing the fluorine atom via nucleophilic aromatic substitution or using pre-fluorinated reagents.

Analytical Characterization

To confirm the structure and purity of this compound, the following methods would be employed:

  • NMR Spectroscopy:

    • Proton (1^1H NMR) and Carbon (13^13C NMR) spectra to identify chemical shifts corresponding to aromatic and aliphatic protons.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • For functional group identification, such as amide bonds and aromatic rings.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess purity.

Biological Evaluation

If intended for pharmacological use, the compound would undergo:

  • In Vitro Testing:

    • Screening against cancer cell lines or microbial strains to evaluate efficacy.

  • Molecular Docking Studies:

    • To predict binding affinity with biological targets like enzymes or receptors.

  • Toxicity Studies:

    • Assessing cytotoxicity in normal cells to ensure safety.

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